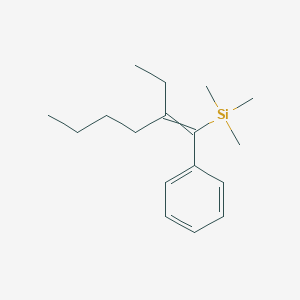
(2-Ethyl-1-phenylhex-1-en-1-yl)(trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Ethyl-1-phenylhex-1-en-1-yl)(trimethyl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to a trimethylsilyl group and a substituted hexenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethyl-1-phenylhex-1-en-1-yl)(trimethyl)silane typically involves the hydrosilylation of an appropriate alkyne or alkene precursor with a silane reagent. One common method is the platinum-catalyzed hydrosilylation of 2-ethyl-1-phenylhex-1-yne with trimethylsilane. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of robust catalysts and optimized reaction conditions ensures the scalability of the synthesis while maintaining product purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Ethyl-1-phenylhex-1-en-1-yl)(trimethyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or alkoxides can be employed for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Various silanes with altered substituents.
Substitution: Compounds with different functional groups replacing the trimethylsilyl group.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, (2-Ethyl-1-phenylhex-1-en-1-yl)(trimethyl)silane is used as a reagent for introducing the trimethylsilyl group into molecules, which can protect reactive sites during multi-step syntheses.
Biology
The compound’s derivatives are explored for their potential biological activities, including as intermediates in the synthesis of bioactive molecules.
Medicine
Research is ongoing to investigate the potential medicinal properties of compounds derived from this compound, particularly in drug development.
Industry
In the materials science field, this compound is used in the production of silicon-based materials with unique properties, such as enhanced thermal stability and mechanical strength.
Wirkmechanismus
The mechanism by which (2-Ethyl-1-phenylhex-1-en-1-yl)(trimethyl)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The trimethylsilyl group can stabilize reactive intermediates, facilitating specific chemical transformations. The pathways involved often include the formation of transient silanols or siloxanes, which can further react to yield the desired products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilane: A simpler silane with three methyl groups attached to silicon.
Triethylsilane: Similar to trimethylsilane but with ethyl groups instead of methyl groups.
Phenylsilane: Contains a phenyl group attached to silicon.
Uniqueness
(2-Ethyl-1-phenylhex-1-en-1-yl)(trimethyl)silane is unique due to the presence of both a substituted hexenyl group and a trimethylsilyl group. This combination imparts distinct reactivity and stability, making it valuable for specific synthetic applications that other silanes may not be suitable for.
Eigenschaften
CAS-Nummer |
108682-38-8 |
|---|---|
Molekularformel |
C17H28Si |
Molekulargewicht |
260.5 g/mol |
IUPAC-Name |
(2-ethyl-1-phenylhex-1-enyl)-trimethylsilane |
InChI |
InChI=1S/C17H28Si/c1-6-8-12-15(7-2)17(18(3,4)5)16-13-10-9-11-14-16/h9-11,13-14H,6-8,12H2,1-5H3 |
InChI-Schlüssel |
GPDVEHTTWZUZPW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=C(C1=CC=CC=C1)[Si](C)(C)C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


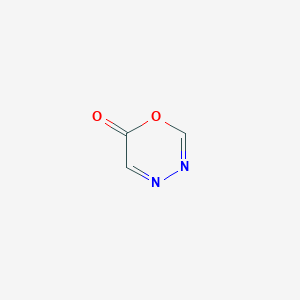
![3-(3,4-dimethoxyphenyl)-N-[2-(2-hydroxyphenyl)ethyl]propanamide](/img/structure/B14338912.png)
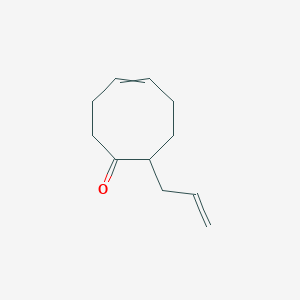


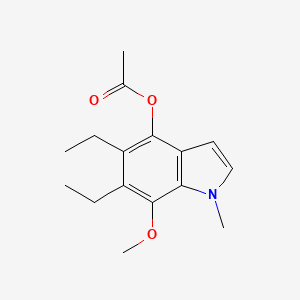


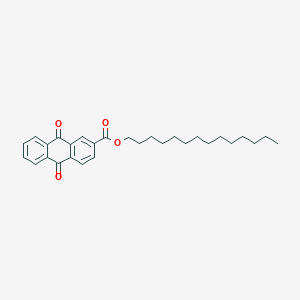



![Diethyl [1-ethoxy-2-(quinolin-2-yl)ethyl]propanedioate](/img/structure/B14338997.png)
![5-[6-(1-Hydroxyhexyl)-2H-1,3-benzodioxol-5-YL]pentanoic acid](/img/structure/B14338998.png)
